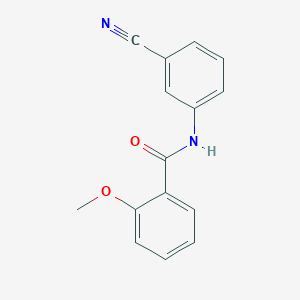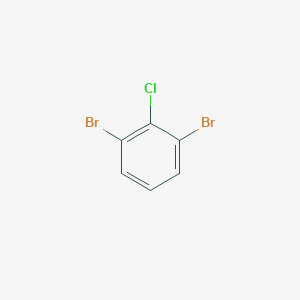
1,3-Dibromo-2-chlorobenzène
Vue d'ensemble
Description
1,3-Dibromo-2-chlorobenzene is a chemical compound with the molecular formula C6H3Br2Cl . It has an average mass of 270.349 Da and a monoisotopic mass of 267.828979 Da .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-2-chlorobenzene consists of a benzene ring with bromine atoms at the 1 and 3 positions and a chlorine atom at the 2 position .Chemical Reactions Analysis
1,3-Dibromo-2-chlorobenzene can participate in various chemical reactions. For example, it can be used as a starting material to synthesize 3-bromo-2-chlorophenylboronic acid through a reaction with n-butyllithium .Physical And Chemical Properties Analysis
1,3-Dibromo-2-chlorobenzene has a density of 2.0±0.1 g/cm3, a boiling point of 266.6±20.0 °C at 760 mmHg, and a flash point of 123.1±11.9 °C . It has no freely rotating bonds, no hydrogen bond acceptors or donors, and a polar surface area of 0 Å2 .Applications De Recherche Scientifique
Synthèse organique de polyarylation
Le 1,3-dibromo-2-chlorobenzène est utilisé dans la synthèse de polyaryles conjugués par une réaction de polyarylation catalysée au palladium sur support solide avec de l'acide phénylboronique sous irradiation micro-ondes .
Analyse chromatographique
Il trouve une application dans l'analyse par chromatographie en phase gazeuse et en phase liquide, qui sont des techniques essentielles en chimie analytique pour séparer et analyser les composés pouvant être vaporisés sans décomposition .
Intermédiaires pharmaceutiques
Ce composé agit comme un intermédiaire en chimie pharmaceutique, en particulier dans la synthèse des arylpipéridines et des aryltétrahydropyridines, qui sont des composés agissant comme des agonistes 5-HT 2C . Ces agonistes présentent un intérêt pour leur utilisation potentielle dans le traitement de diverses affections, notamment l'obésité et les troubles psychiatriques.
Réactions de substitution électrophile aromatique
En chimie organique, le this compound peut être impliqué dans des réactions de substitution électrophile aromatique, qui sont une méthode pour modifier un cycle aromatique .
Réactions de substitution nucléophile
Il peut également être utilisé dans des réactions de substitution nucléophile où un nucléophile remplace un bon groupe partant, tel qu'un halogénure sur un cycle aromatique .
Synthèse de benzènes polysubstitués
Le composé est utile dans la synthèse de benzènes polysubstitués, qui sont des blocs de construction importants dans la production de divers produits chimiques .
Mécanisme D'action
Target of Action
1,3-Dibromo-2-chlorobenzene is a derivative of benzene, a cyclic hydrocarbon with a planar structure. The primary targets of this compound are the pi electrons in the benzene ring .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 : The electrophile (in this case, the bromine cation) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to retain the aromaticity of the benzene ring during reactions .
Biochemical Pathways
It’s known that benzene derivatives can undergo nucleophilic reactions . In these reactions, a nucleophile (like a hydroxide ion or water) is added to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Pharmacokinetics
The compound’s molecular weight is 270349 Da , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
The compound’s ability to undergo electrophilic aromatic substitution could potentially lead to the formation of various substituted benzene derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dibromo-2-chlorobenzene.
: Chemistry LibreTexts: Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution : Chemistry LibreTexts: Nucleophilic Reactions of Benzene Derivatives : ChemSpider: 1,3-Dibromo-2-chlorobenzene
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dibromo-2-chlorobenzene has several advantages and limitations for use in laboratory experiments. One of the main advantages of using 1,3-Dibromo-2-chlorobenzene is its stability. It is a stable compound that is not easily degraded or decomposed. In addition, 1,3-Dibromo-2-chlorobenzene is relatively non-toxic and has low volatility, which makes it a good choice for laboratory experiments. However, 1,3-Dibromo-2-chlorobenzene is a powerful inhibitor of enzymes, which can lead to the inhibition of metabolic pathways and other biochemical processes. In addition, 1,3-Dibromo-2-chlorobenzene is a carcinogen, which can lead to the development of cancer in laboratory animals.
Orientations Futures
1,3-Dibromo-2-chlorobenzene has many potential future applications. One potential application is in the development of drugs and other pharmaceuticals. 1,3-Dibromo-2-chlorobenzene can be used as a starting material for the synthesis of novel drugs and pharmaceuticals. In addition, 1,3-Dibromo-2-chlorobenzene can be used in the study of the effects of environmental pollutants on human health. It can also be used in the study of the effects of drugs on the human body. Finally, 1,3-Dibromo-2-chlorobenzene can be used in the development of polymers and dyes.
Méthodes De Synthèse
1,3-Dibromo-2-chlorobenzene can be synthesized by several methods. The most common method is the reaction of bromine and chlorine with benzene. In this reaction, bromine and chlorine are reacted with benzene in the presence of a catalyst such as iron(III) chloride. The reaction yields 1,3-Dibromo-2-chlorobenzene in a yield of 80-90%. Another method for the synthesis of 1,3-Dibromo-2-chlorobenzene is the reaction of bromine and chlorine with toluene. This reaction yields 1,3-Dibromo-2-chlorobenzene in a yield of 80-90%.
Safety and Hazards
Propriétés
IUPAC Name |
1,3-dibromo-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPWVEBIMPXCAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554673 | |
| Record name | 1,3-Dibromo-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19230-27-4 | |
| Record name | 1,3-Dibromo-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dibromo-2-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


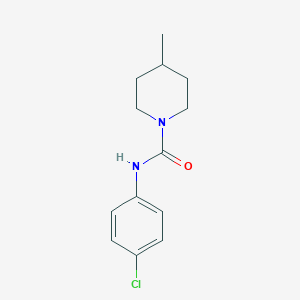
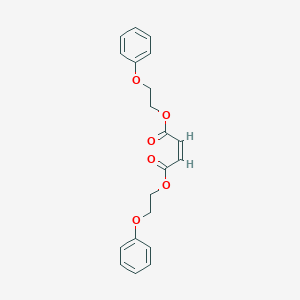


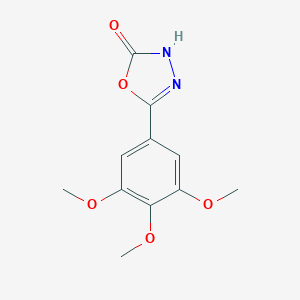

![4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid](/img/structure/B185398.png)
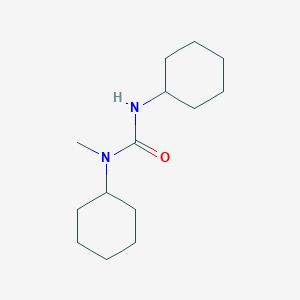

![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)

![2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B185405.png)

